Positional Isomer Discrimination: 1-(3,4-dichlorophenyl)-N-(3-methoxyphenyl) vs. N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl) Isomer (CAS 6745-81-9)
The target compound and its regioisomer CAS 6745-81-9 share an identical molecular formula (C18H13Cl2N5O) and molecular weight (386.2 g/mol) but differ in the placement of the dichlorophenyl and methoxyphenyl groups: the target has the dichlorophenyl at N1 and the methoxyphenyl on the exocyclic amine, whereas CAS 6745-81-9 reverses this arrangement . In pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, exchanging the N1 and C4 substituents has been shown to invert kinase selectivity and can shift potency against a given target by more than 10-fold, as demonstrated in an HPK1 inhibitor series where analogous positional changes led to IC50 variations from 2.8 nM to >1000 nM [1]. While no direct head-to-head assay data are available for this specific pair, the documented class-level sensitivity to positional isomerism means that researchers must treat the two isomers as functionally distinct entities and not as interchangeable procurement options.
| Evidence Dimension | Positional isomerism – functional consequence on kinase inhibition |
|---|---|
| Target Compound Data | No public IC50 data available |
| Comparator Or Baseline | CAS 6745-81-9: No public IC50 data available; class-level benchmark: HPK1 inhibitor positional isomers show ΔIC50 > 10-fold |
| Quantified Difference | Class-level precedent: >10-fold potency difference between positional isomers in pyrazolo[3,4-d]pyrimidine series |
| Conditions | HPK1 enzymatic assay (class reference; direct comparative data not available for this specific pair) |
Why This Matters
Procurement of the wrong positional isomer can result in a functionally inactive or mis-targeted probe, undermining experimental reproducibility and SAR interpretation.
- [1] Wang, Y. et al. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorg. Med. Chem. 2023. (Class-level inference). View Source
